Acetoxime benzoate

Overview

Description

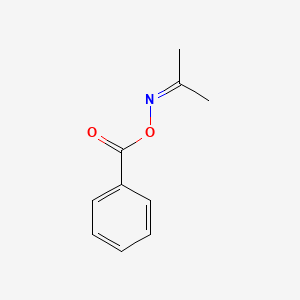

Acetoxime benzoate (C₉H₉NO₃) is a benzoate ester derivative characterized by an acetoxime (C=N-OAc) functional group attached to the benzoate core. It is primarily utilized in biocatalytic applications, particularly as a benzoyl donor in enzymatic reactions. For instance, in the Candida antarctica lipase A (CALA)-catalyzed benzoylation of (±)-4-methoxymandelonitrile, this compound demonstrates high efficiency in transferring the benzoyl group to substrates, enabling enantioselective synthesis of (S)-4-methoxymandelonitrile benzoate . This reactivity makes it valuable in pharmaceutical and fine chemical industries for producing chiral intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetoxime benzoate can be synthesized through the reaction of acetoxime with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as a crystalline solid .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization and drying under reduced pressure to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Acetoxime benzoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction reactions can convert it back to acetoxime.

Substitution: It can participate in nucleophilic substitution reactions, where the benzoate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso compounds.

Reduction: Regeneration of acetoxime.

Substitution: Formation of substituted oxime derivatives.

Scientific Research Applications

Organic Synthesis

Acetoxime benzoate serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various reactions, including:

- Benzoylation Reactions : this compound can be used as a benzoyl donor in enzymatic and chemical benzoylation processes. For instance, it has been utilized in a bienzymatic cascade reaction involving hydrocyanation followed by benzoylation to synthesize optically active compounds such as (S)-4-methoxymandelonitrile benzoate. This process demonstrated high enantiomeric excess and efficiency, highlighting the compound's utility in synthesizing chiral molecules for pharmaceutical applications .

- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound has been explored for its role in synthesizing various pharmaceutical intermediates. Its reactivity allows for the modification of existing compounds to enhance their biological activity or alter their pharmacokinetic properties .

Pharmaceutical Applications

This compound has potential applications in the pharmaceutical industry, particularly in drug formulation and development:

- Prodrugs : The compound can be utilized to create prodrugs that improve the bioavailability of active agents. By modifying the chemical structure of drugs with this compound, researchers can enhance solubility and absorption characteristics .

- Antiviral Agents : Research indicates that derivatives of this compound may exhibit antiviral properties. For example, the synthesis of (S)-tembamide from this compound has been linked to antiviral activity against HIV, showcasing its potential as a building block for developing new antiviral medications .

Materials Science

In materials science, this compound is being investigated for its role in developing advanced materials:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to modify their properties. For instance, it has been studied for its potential use in creating thermally stable and chemically resistant polymers through cross-linking reactions .

- Functional Coatings : this compound can also be used to develop functional coatings with specific properties such as hydrophobicity or antimicrobial activity. These coatings have applications in various industries, including automotive and biomedical sectors .

Case Study 1: Enzymatic Cascade Synthesis

A study demonstrated the use of this compound in a bienzymatic cascade reaction that achieved an 81% conversion rate with a high enantiomeric excess of 98% for the target product (S)-4-methoxymandelonitrile benzoate. The study highlighted the importance of optimizing reaction conditions, such as temperature and enzyme concentration, to maximize yield and purity .

Case Study 2: Development of Antiviral Agents

Research into this compound derivatives revealed promising antiviral activities against HIV. The synthesis pathway involved transforming this compound into biologically active compounds that exhibited significant efficacy in vitro, paving the way for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of acetoxime benzoate involves its ability to form stable complexes with metal ions. This property is exploited in catalysis and material science. The molecular targets include metal centers in catalytic systems, where this compound acts as a ligand, facilitating various chemical transformations .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Acetoxime benzoate belongs to the benzoate ester family but is distinguished by its acetoxime substituent. Below is a comparison with structurally related compounds:

Table 1: Structural and Functional Differences

Key Insight: The acetoxime group in this compound introduces steric and electronic effects that enhance its suitability as a benzoyl donor in CALA-catalyzed reactions compared to simpler esters like methyl or benzyl benzoate.

Table 2: Reactivity in CALA-Catalyzed Benzoylation

| Benzoyl Donor | Conversion Rate* | Enantiomeric Excess (e.e.)* | Optimal Conditions |

|---|---|---|---|

| This compound | High | High | 200 mM donor, 18 h reaction |

| Vinyl benzoate | Moderate | Moderate | Same as above |

| Phenyl benzoate | Lower | Lower | Same as above |

*Note: Specific numerical data are inferred from comparative studies in .

Mechanistic Advantage : The acetoxime group’s leaving-group ability and compatibility with CALA’s active site contribute to its superior conversion and enantioselectivity compared to vinyl or phenyl benzoate .

Stability and Biodegradation

- Hydrolytic Stability: Benzoate esters generally undergo hydrolysis under acidic/basic conditions.

- Biodegradation: Microbial degradation of benzoate pathways (e.g., Rhodococcus sp. CS-1) involves genes enriched in aromatic compound metabolism .

Odor and Physical Properties

- This compound : Odor data are unavailable, but its structure suggests reduced volatility compared to methyl or hexyl benzoate.

- Methyl benzoate : Almond-like aroma; hexyl benzoate: Woody-green scent .

- Solubility : this compound’s polar oxime group may enhance water solubility relative to hydrophobic esters like benzyl benzoate.

Biological Activity

Acetoxime benzoate (C10H11NO2) is an organic compound that has garnered interest due to its potential biological activities. This compound features an acetoxime functional group attached to a benzoate moiety, which may impart various pharmacological properties. Understanding its biological activity is crucial for exploring potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H11NO2

- CAS Number : 569855

- Molecular Weight : 177.20 g/mol

The structure consists of a benzene ring connected to an acetoxime group, which influences its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In a study conducted by , the compound was tested against bacterial strains, showing significant inhibition of growth. The mechanism of action appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

Anticancer Potential

This compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers. The compound's ability to modulate key signaling pathways involved in cell proliferation and survival has been noted, suggesting its potential as a chemotherapeutic agent.

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. This compound has been shown to inhibit glycogen synthase kinase-3 (GSK-3), a critical enzyme in various cellular processes, including metabolism and cell cycle regulation. This inhibition could have implications for treating diseases such as diabetes and neurodegenerative disorders .

Study on Antimicrobial Activity

A recent study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Anticancer Activity Assessment

In another study, this compound was evaluated for its cytotoxic effects on MCF-7 breast cancer cells. The compound exhibited a dose-dependent reduction in cell viability, with an IC50 value of 25 µM after 48 hours of treatment.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 25 | 45 |

The mechanism by which this compound induces apoptosis in cancer cells involves the activation of caspase pathways. Flow cytometry analysis revealed an increase in Annexin V-positive cells upon treatment with the compound, indicating early apoptotic events.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for acetoxime benzoate, and how do reaction conditions influence yield and purity?

- This compound can be synthesized via esterification of acetoxime with benzoic acid derivatives (e.g., benzoyl chloride) under controlled conditions. Key variables include temperature (optimized between 40–60°C to avoid decomposition), solvent selection (anhydrous ether or dichloromethane for inert environments), and catalyst use (e.g., pyridine to neutralize HCl byproducts). Purity is validated via melting point analysis and NMR spectroscopy .

- Methodological Tip : Use anhydrous conditions and inert gas purging to minimize hydrolysis of reactive intermediates. Monitor reaction progress via TLC with UV visualization .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- This compound is flammable and reactive with strong oxidizers. Essential precautions include:

- Ventilation : Use fume hoods or local exhaust systems to avoid inhalation .

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Keep in airtight glass containers, protected from light, at cool temperatures (<25°C) .

- Emergency Response : Spills should be contained using non-reactive absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

- UV Spectrophotometry : Detect at 227 nm (benzoate-specific absorbance) after sample extraction and filtration. Calibrate using standard curves validated against HPLC .

- Chromatographic Methods : Reverse-phase HPLC with UV detection (C18 column, acetonitrile/water mobile phase) provides high specificity. GC-MS is suitable for volatile derivatives but requires derivatization .

- Methodological Tip : Validate recovery rates using spiked samples to account for matrix interference .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound derivatives?

- Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, solvent compatibility). Mitigation strategies include:

- Standardized Protocols : Adopt OECD or ISO guidelines for cytotoxicity assays .

- Positive/Negative Controls : Include reference compounds (e.g., sodium benzoate) to benchmark activity .

- Meta-Analysis : Use systematic reviews to identify confounding factors (e.g., impurities in commercial batches) .

- Case Study : Inconsistent IDO1 inhibition results in glioblastoma models were resolved by standardizing nanoparticle formulation protocols (e.g., PPRX-1701) to enhance compound stability .

Q. What experimental design considerations ensure reproducibility in this compound-based drug delivery studies?

- Nanoparticle Formulation : Optimize parameters like particle size (dynamic light scattering), encapsulation efficiency (ultracentrifugation), and in vitro release kinetics (dialysis membrane method) .

- In Vivo Models : Use orthotopic glioblastoma models with immune-competent mice to evaluate blood-brain barrier penetration and T-cell infiltration. Include sham controls to distinguish compound-specific effects .

- Data Transparency : Publish raw datasets (e.g., HPLC chromatograms, dose-response curves) in supplementary materials to enable replication .

Q. How can computational methods enhance the development of this compound analogs with improved pharmacokinetic profiles?

- QSAR Modeling : Train models on existing toxicity and solubility data to predict ADMET properties of novel analogs. Use open-source tools like RDKit for descriptor calculation .

- Docking Studies : Simulate interactions with target proteins (e.g., IDO1 for anticancer activity) using AutoDock Vina. Validate predictions with SPR (surface plasmon resonance) binding assays .

- Methodological Tip : Cross-validate computational results with wet-lab experiments to avoid overfitting .

Properties

IUPAC Name |

(propan-2-ylideneamino) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-8(2)11-13-10(12)9-6-4-3-5-7-9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIVZNURROIUHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC(=O)C1=CC=CC=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.